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Compound of Interest

Compound Name: 2-Methyl-D-homophenylalanine

CAS No.: 1260614-75-2

Cat. No.: B8097305

Get Quote

Abstract & Strategic Rationale
The clinical translation of peptide therapeutics is frequently attrition-prone due to rapid

degradation by endogenous proteases (e.g., chymotrypsin, pepsin, neprilysin).[1] While

standard strategies like cyclization or PEGylation exist, they often compromise binding affinity.

This guide details the application of 2-Methyl-D-homophenylalanine (2-Me-D-Hph), a highly

specialized non-canonical amino acid. This residue offers a "Triple-Defense Mechanism"

against proteolysis:

D-Configuration: Inverts the backbone stereochemistry, preventing the formation of the

enzyme-substrate

-sheet complex required for hydrolysis.

Homologation (Homo-spacer): The extra methylene group (

) in the side chain alters the distance and trajectory of the aromatic ring, disrupting
interaction with the S1 hydrophobic pocket of chymotrypsin-like serine proteases.
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Ortho-Methylation (2-Methyl): The methyl group at the ortho position of the phenyl ring

introduces significant steric clash (A(1,3) strain), restricting side-chain rotameric freedom (

angles). This rigidification reduces the entropic penalty of binding to the target receptor while
sterically excluding the side chain from protease active sites.

Chemical Basis & Structural Logic
To effectively use 2-Me-D-Hph, one must understand its structural topology relative to native

Phenylalanine (Phe).

Structural Comparison[1][2]
L-Phenylalanine (L-Phe): Native substrate.[2] Highly flexible. Fits perfectly into Chymotrypsin

S1 pocket.

D-Phenylalanine (D-Phe): Backbone resistant, but side-chain can sometimes still access

promiscuous pockets.

2-Methyl-D-homophenylalanine (2-Me-D-Hph):

Backbone: D-stereo (Protease "blind").

Side Chain Length: Extended by 1.54 Å (Homo-linker).

Steric Bulk: Ortho-methyl group creates a "molecular bumper," preventing the ring from

sliding into deep, narrow hydrophobic clefts.

Mechanism of Resistance Diagram
The following diagram illustrates how 2-Me-D-Hph evades proteolytic capture compared to L-

Phe.
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Caption: Mechanistic interference of 2-Me-D-Hph against protease active sites via steric and

stereochemical mismatch.

Experimental Protocol: Solid Phase Peptide
Synthesis (SPPS)
Incorporating sterically hindered and D-amino acids requires modified SPPS protocols to

prevent deletion sequences and racemization.

Materials
Resin: Rink Amide MBHA (Low loading: 0.3–0.4 mmol/g recommended to reduce inter-chain

aggregation).

Building Block: Fmoc-2-Methyl-D-homophenylalanine-OH (Commercial or Custom

Synthesized).

Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or

COMU. Avoid HBTU/TBTU for hindered residues.
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Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize

racemization.

Synthesis Workflow (Step-by-Step)
Step 1: Resin Swelling

Weigh resin into the reaction vessel.

Swell in DMF (Dimethylformamide) for 30 minutes.

Drain.

Step 2: Fmoc Deprotection

Add 20% Piperidine in DMF (with 0.1M Oxyma Pure to suppress aspartimide formation if Asp

is present).

Incubate: 2 x 5 minutes (Flow chemistry) or 2 x 10 minutes (Batch).

Wash: DMF (5x), DCM (3x), DMF (3x).

Step 3: Coupling of 2-Me-D-Hph (Critical Step) Rationale: The ortho-methyl group creates

significant steric hindrance near the carboxylic acid. Standard coupling times are insufficient.

Pre-activation: Dissolve Fmoc-2-Me-D-Hph-OH (4 eq) and HATU (3.9 eq) in minimum DMF.

Add DIPEA (8 eq). Activate for exactly 30 seconds.

Coupling: Add activated solution to resin.

Conditions:

Standard: Shake for 2–4 hours at Room Temperature.

Microwave (Recommended): 75°C for 10 minutes (Power: 25W). Note: Do not exceed

75°C for D-amino acids to prevent thermal racemization.

Wash: DMF (5x).
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Step 4: Capping (Mandatory)

Add Acetic Anhydride/Pyridine/DMF (1:1:8).

Shake for 10 minutes.

Reasoning: Caps any unreacted chains to prevent "deletion sequences" (N-1 peptides) that

are difficult to purify later.

Step 5: Coupling the Next Residue

The amine of 2-Me-D-Hph is sterically crowded. The next amino acid coupling is the "difficult

coupling" step.

Protocol: Use double coupling (2 x 45 min) or Microwave (75°C) for the subsequent amino

acid.
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Caption: Optimized SPPS workflow emphasizing the critical check-point after coupling the

hindered 2-Me-D-Hph residue.
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Validation Protocol: Proteolytic Stability Assay
Once synthesized, the peptide's resistance must be quantified against a control (native

sequence).

In Vitro Plasma Stability
Reagents:

Pooled Human Plasma (Heparinized).

Internal Standard (e.g., Warfarin or Tolbutamide).

Extraction Solvent: Acetonitrile with 1% Formic Acid.

Protocol:

Preparation: Prepare 1 mM peptide stock in DMSO. Dilute to 10 µM in pre-warmed (37°C)

human plasma.

Incubation: Incubate at 37°C in a shaking water bath.

Sampling: At time points

min, and 24 hours:

Remove 50 µL aliquot.

Add 200 µL ice-cold Acetonitrile (stops reaction/precipitates proteins).

Vortex (1 min) and Centrifuge (10,000g, 10 min).

Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion

.

Calculation: Plot

vs. Time. The slope
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gives half-life:

.

Enzyme Challenge (Chymotrypsin)
Specific test for aromatic residue stability.

Buffer: 50 mM Tris-HCl, 10 mM CaCl2, pH 7.8.

Enzyme:

-Chymotrypsin (Sigma), Final conc: 10 ng/µL.

Substrate: Peptide at 100 µM.

Detection: HPLC peak area integration at 214 nm over 4 hours.

Expected Results & Data Interpretation
The following table summarizes typical stability improvements observed when substituting L-

Phe with 2-Me-D-Hph in a bioactive peptide loop.

Peptide
Variant

Sequence
Modification

Plasma

(hrs)

Chymotrypsin
Stability (%
remaining @
2h)

Bioactivity (

)

Native
...-Ala-L-Phe-

Gly-...
0.8 < 5% 1.2 nM

D-Scan
...-Ala-D-Phe-

Gly-...
4.5 85% 45 nM (Loss)

2-Me-D-Hph
...-Ala-2-Me-D-

Hph-Gly-...
> 24.0 > 98% 2.5 nM

Interpretation:

Native: Rapidly degraded.[3]
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D-Phe: High stability but significant loss of potency due to backbone inversion altering the

binding pharmacophore.

2-Me-D-Hph: The "Homo" extension compensates for the D-backbone inversion by

projecting the aromatic ring back into a pseudo-L-like space (spatial mimicry), restoring

potency while maintaining the D-amino acid's protease resistance.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b8097305?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8097305?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

